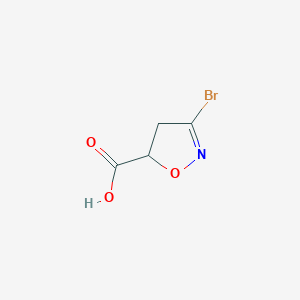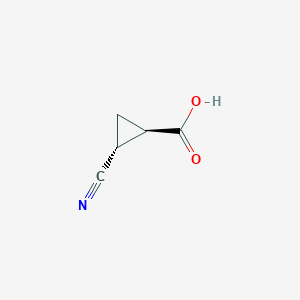
4-Amino-3-cyclohexylbutanoic acid hydrochloride
Overview
Description
4-Amino-3-cyclohexylbutanoic acid hydrochloride is a chemical compound with the CAS Number: 78269-74-6 . It has a molecular weight of 221.73 and its molecular formula is C10H20ClNO2. It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-Amino-3-cyclohexylbutanoic acid hydrochloride is 1S/C10H19NO2.ClH/c11-7-9 (6-10 (12)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2, (H,12,13);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
4-Amino-3-cyclohexylbutanoic acid hydrochloride is a powder with a molecular weight of 221.73 and a molecular formula of C10H20ClNO2.Scientific Research Applications
Synthesis and Structural Analysis
4-Amino-3-cyclohexylbutanoic acid hydrochloride, a derivative of γ-aminobutyric acid, is involved in the synthesis of various pharmacologically active substances. The compound's synthesis often involves acid hydrolysis of oxopyrrolidinecarboxylic acids, providing a straightforward method for preparing targeted γ-aminobutyric acid hydrochlorides (Vasil'eva et al., 2016).
Tetrazole-Containing Derivatives
The reactivity of 4-amino-3-cyclohexylbutanoic acid hydrochloride's amino and carboxy terminal groups is utilized to prepare tetrazole-containing derivatives. This process involves replacing the terminal amino group with a tetrazol-1-yl fragment (Putis et al., 2008).
Enzyme Interaction Studies
Studies have examined substituted 4-aminobutanoic acids as potential substrates for the enzyme gamma-aminobutyric acid aminotransferase, which is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (Silverman & Levy, 1981).
Synthesis of Amino Acid Derivatives
4-Amino-3-cyclohexylbutanoic acid hydrochloride is also involved in the synthesis of various amino acid derivatives, some of which have shown pharmacological activity or potential as enzyme substrates. This includes the synthesis of compounds such as 4-hydroxybenzyl-substituted amino acids (Guo et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-amino-3-cyclohexylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h8-9H,1-7,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDGNVOUFQPTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-cyclohexylbutanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















